

Structural Elucidation of 2-Deoxy-D-galactose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Deoxy-D-galactose

Cat. No.: B1664072

[Get Quote](#)

An in-depth examination of the structural and functional characteristics of **2-Deoxy-D-galactose**, a crucial molecule in glycobiology and drug discovery.

This technical guide provides a comprehensive structural analysis of **2-Deoxy-D-galactose**, a deoxy sugar analog of D-galactose. By delving into its spectroscopic and crystallographic properties, alongside its role in key biological pathways, this document serves as a vital resource for researchers, scientists, and professionals in drug development. The detailed experimental protocols and data presented herein offer a foundational understanding for future research and therapeutic applications.

Spectroscopic Analysis

Spectroscopic techniques are fundamental to elucidating the molecular structure of **2-Deoxy-D-galactose** in solution. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and stereochemistry of the molecule, while Mass Spectrometry (MS) helps in determining its molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure of **2-Deoxy-D-galactose** in solution. Both ^1H and ^{13}C NMR spectra provide valuable insights into the molecular framework. In aqueous solutions, **2-Deoxy-D-galactose** exists as a mixture of anomers (α and β) and different ring forms (pyranose and furanose).

¹H NMR Spectral Data:

A complete analysis of the ¹H NMR spectrum of 2-Deoxy-D-lyxo-hexopyranose (a synonym for **2-Deoxy-D-galactose**) in D₂O has been reported[1]. The chemical shifts and coupling constants provide information on the configuration and conformation of the sugar ring. A partially assigned ¹H NMR spectrum shows characteristic signals for the anomeric protons and the protons at the deoxy position[2].

¹³C NMR Spectral Data:

While a complete, assigned ¹³C NMR spectrum for **2-Deoxy-D-galactose** is not readily available in the public domain, the expected chemical shifts can be predicted based on the structure and comparison with related compounds. The absence of a hydroxyl group at the C2 position would lead to a significant upfield shift for the C2 signal compared to D-galactose.

Anomeric Equilibrium:

In a D₂O solution, **2-Deoxy-D-galactose** exists in an equilibrium of different forms.

Form	Percentage
α-pyranose	40%
β-pyranose	44%
α-furanose	8%
β-furanose	8%

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **2-Deoxy-D-galactose**. Electron Ionization (EI) is a common technique for the analysis of small molecules.

While a definitive public EI mass spectrum for underivatized **2-Deoxy-D-galactose** is not readily available, analysis of related compounds suggests a fragmentation pattern characterized by the loss of water and subsequent cleavages of the carbon backbone. The

mass spectrum of the trimethylsilyl (TMS) derivative of **2-Deoxy-D-galactose**, aldol form, has been reported, which is useful for GC-MS analysis[3].

Crystallographic Analysis

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in its solid state, including bond lengths, bond angles, and conformational details.

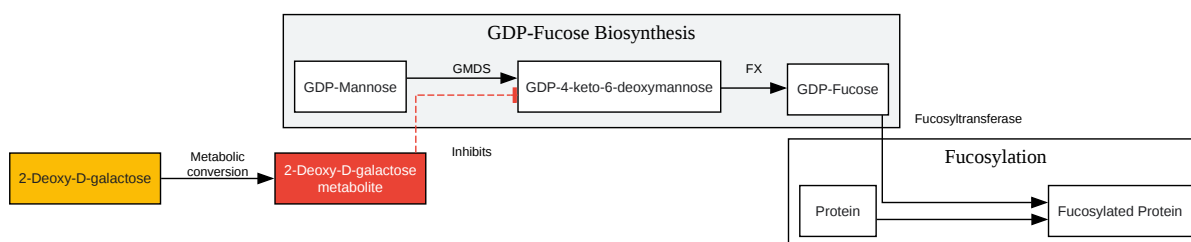
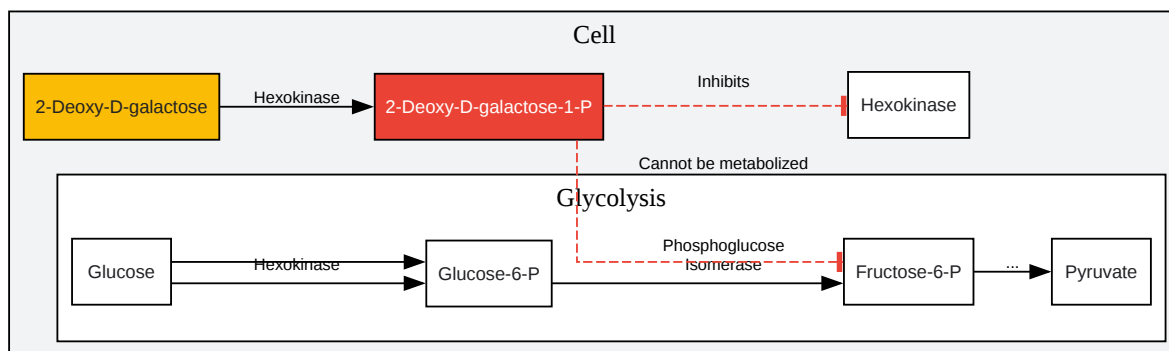
A search of the Cambridge Crystallographic Data Centre (CCDC) is necessary to determine if the crystal structure of **2-Deoxy-D-galactose** has been experimentally determined and deposited.

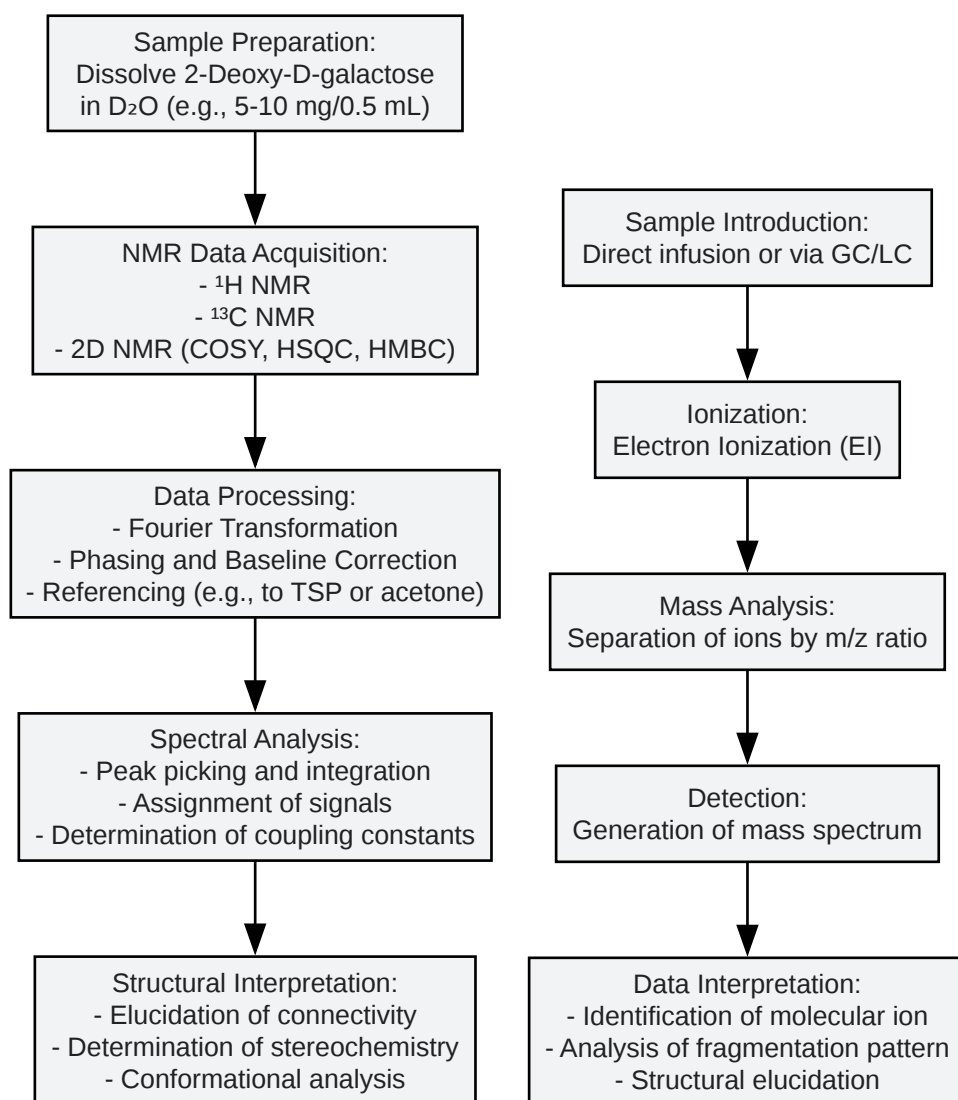
Biological Roles and Pathway Inhibition

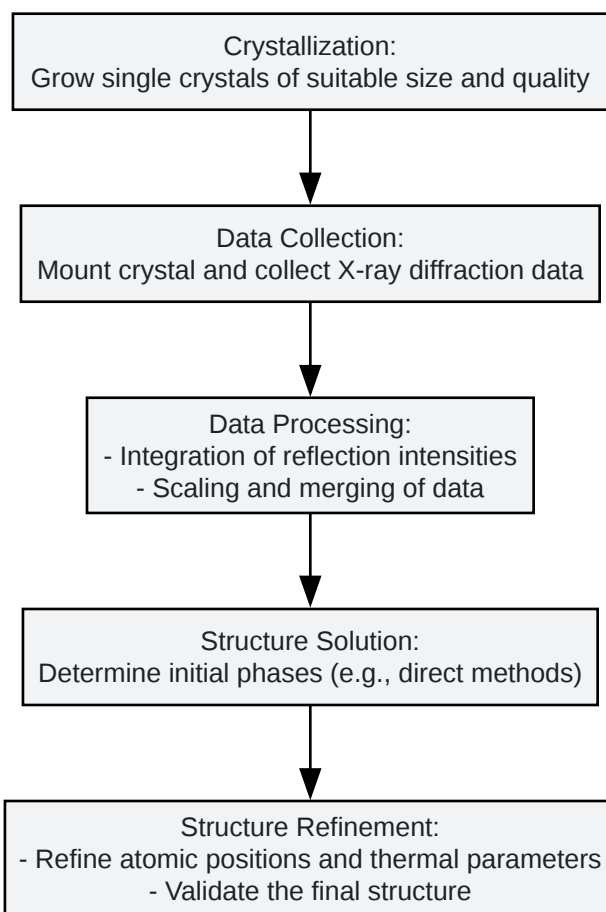
2-Deoxy-D-galactose is known to interfere with key metabolic pathways, making it a molecule of interest for therapeutic applications.

Inhibition of Glycolysis

Similar to its well-studied analog 2-Deoxy-D-glucose, **2-Deoxy-D-galactose** acts as an inhibitor of glycolysis[4]. It is taken up by glucose transporters and subsequently phosphorylated by hexokinase to form **2-deoxy-D-galactose-1-phosphate**. This product cannot be further metabolized in the glycolytic pathway, leading to its accumulation and the inhibition of hexokinase and phosphofructokinase, key enzymes in glycolysis[4]. This disruption of cellular energy production is a promising strategy for targeting cancer cells, which often exhibit high rates of glycolysis.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 2-Deoxy-D-galactose(1949-89-9) ¹H NMR [m.chemicalbook.com]
- 3. 2-Deoxy-D-galactose, aldol, TMS [webbook.nist.gov]
- 4. Inhibition of glycolysis by 2-deoxygalactose in *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Structural Elucidation of 2-Deoxy-D-galactose: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664072#structural-analysis-of-2-deoxy-d-galactose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com